molecular formula C10H15ClN4 B6593957 (1-(2-Chloropyrimidin-4-yl)piperidin-4-yl)methanamine CAS No. 876144-87-5

(1-(2-Chloropyrimidin-4-yl)piperidin-4-yl)methanamine

Cat. No. B6593957
CAS RN: 876144-87-5
M. Wt: 226.70 g/mol
InChI Key: VFMAOEDODJWCHQ-UHFFFAOYSA-N
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Description

“(1-(2-Chloropyrimidin-4-yl)piperidin-4-yl)methanamine”, also known as CPPM, is a compound that has gained significant attention in scientific research. It is a part of a class of organic compounds known as phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .

Mechanism of Action

The mechanism of action of (1-(2-Chloropyrimidin-4-yl)piperidin-4-yl)methanamine is not yet fully understood, but it is believed to act as a modulator of certain neurotransmitter systems in the brain. This compound has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to improve cognitive function and memory, reduce anxiety and depression-like behaviors, and increase locomotor activity. This compound has also been found to have antioxidant properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using (1-(2-Chloropyrimidin-4-yl)piperidin-4-yl)methanamine in lab experiments is its potential as a tool in neuroscience research. This compound has been shown to modulate the activity of certain neurotransmitter systems, which may be useful in understanding the underlying mechanisms of various neurological disorders. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in humans.

Future Directions

There are several future directions for research on (1-(2-Chloropyrimidin-4-yl)piperidin-4-yl)methanamine. One area of research is the development of this compound as a drug candidate for the treatment of various diseases, including cancer and neurological disorders. Another area of research is the exploration of the potential use of this compound as a tool in neuroscience research. Finally, further studies are needed to determine the safety and efficacy of this compound in humans.

Synthesis Methods

(1-(2-Chloropyrimidin-4-yl)piperidin-4-yl)methanamine can be synthesized using a variety of methods, including the reaction of 2-chloro-4-pyrimidinamine with 4-piperidinylmethanamine. This reaction can be carried out in the presence of a suitable solvent and a catalyst. Other methods of synthesis include the reaction of 2-chloro-4-pyrimidinamine with 4-piperidinylmethanol in the presence of an acid catalyst.

Scientific Research Applications

(1-(2-Chloropyrimidin-4-yl)piperidin-4-yl)methanamine has been found to have potential applications in a variety of scientific research fields. One of the most promising areas of research is in the field of medicinal chemistry. This compound has been shown to have potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been studied for its potential use as a tool in neuroscience research, as it has been shown to modulate the activity of certain neurotransmitter systems.

properties

IUPAC Name

[1-(2-chloropyrimidin-4-yl)piperidin-4-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN4/c11-10-13-4-1-9(14-10)15-5-2-8(7-12)3-6-15/h1,4,8H,2-3,5-7,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFMAOEDODJWCHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)C2=NC(=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101227751
Record name 1-(2-Chloro-4-pyrimidinyl)-4-piperidinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101227751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

876144-87-5
Record name 1-(2-Chloro-4-pyrimidinyl)-4-piperidinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=876144-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Chloro-4-pyrimidinyl)-4-piperidinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101227751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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